molecular formula C21H18N2O2 B14415760 Methanone, (7-ethyl-5-methoxyimidazo[1,2-a]quinolin-2-yl)phenyl- CAS No. 84357-04-0

Methanone, (7-ethyl-5-methoxyimidazo[1,2-a]quinolin-2-yl)phenyl-

Cat. No.: B14415760
CAS No.: 84357-04-0
M. Wt: 330.4 g/mol
InChI Key: ATAQGXABHTXTDL-UHFFFAOYSA-N
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Description

Methanone, (7-ethyl-5-methoxyimidazo[1,2-a]quinolin-2-yl)phenyl- is a complex organic compound that belongs to the class of imidazoquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes an imidazo[1,2-a]quinoline core, which is a fused bicyclic system containing nitrogen atoms, making it a heterocyclic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (7-ethyl-5-methoxyimidazo[1,2-a]quinolin-2-yl)phenyl- typically involves the cyclocondensation of appropriate precursors. One common method is the reaction of an aromatic aldehyde with o-phenylenediamine in the presence of a suitable catalyst and solvent. The reaction conditions often include heating the mixture to facilitate the formation of the imidazoquinoline core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methanone, (7-ethyl-5-methoxyimidazo[1,2-a]quinolin-2-yl)phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroimidazoquinolines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Methanone, (7-ethyl-5-methoxyimidazo[1,2-a]quinolin-2-yl)phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Methanone, (7-ethyl-5-methoxyimidazo[1,2-a]quinolin-2-yl)phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanone, (7-ethyl-5-methoxyimidazo[1,2-a]quinolin-2-yl)phenyl- is unique due to its specific imidazoquinoline core, which imparts distinct chemical and biological properties.

Properties

CAS No.

84357-04-0

Molecular Formula

C21H18N2O2

Molecular Weight

330.4 g/mol

IUPAC Name

(7-ethyl-5-methoxyimidazo[1,2-a]quinolin-2-yl)-phenylmethanone

InChI

InChI=1S/C21H18N2O2/c1-3-14-9-10-18-16(11-14)19(25-2)12-20-22-17(13-23(18)20)21(24)15-7-5-4-6-8-15/h4-13H,3H2,1-2H3

InChI Key

ATAQGXABHTXTDL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N3C=C(N=C3C=C2OC)C(=O)C4=CC=CC=C4

Origin of Product

United States

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